BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for In Vivo
Administration of Favipiravir (T-705)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C39H58F3NO5S

Cat. No.: B15172637

Disclaimer: The molecular formula C39H58F3NOS5S provided in the topic does not correspond
to the well-known antiviral agent Favipiravir (T-705), which has a molecular formula of
C5H4FN302. The following application notes and protocols are based on the extensive
research and available data for Favipiravir (T-705), as it is the most relevant compound
associated with the provided context of an antiviral agent for in vivo administration.

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has shown efficacy
against a variety of RNA viruses.[1][2][3] Its mechanism of action involves the selective
inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] Favipiravir is a prodrug that is
intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP),
by host cell enzymes.[1] T-705-RTP is then recognized as a purine nucleotide by the viral
RdRp, leading to its incorporation into the nascent viral RNA and subsequent chain termination.
This document provides detailed protocols for the formulation and in vivo administration of
Favipiravir in preclinical research settings.

Data Presentation
Table 1: In Vivo Efficacy of Orally Administered
Favipiravir in a Mouse Model of Influenza Virus Infection
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. Mean Day of Mean Virus

Dosage Survival Rate .

Death (MDD) +  Titer (Log10 Reference
(mglkglday) (%)

SD PFU/ml) £ SD
200 44.4 35+£15 Not Reported [4]
100 100 - Not Reported [41[5]
75 (Ribavirin) 100 - Not Reported [4]
50 100 - Not Reported [4]
25 100 - Not Reported [4]
Vehicle Control 0 8.0+£0.0 Not Reported [4]

Table 2: Pharmacokinetic Parameters of Favipiravir in
Hamsters

Pichinde Virus-

Parameter Sham-Infected Reference
Infected

Tmax (min) 28.5 46.2 [6]

Cmax (ug/ml) 81.5 40.9 [6]

Table 3: Characteristics of Favipiravir-Loaded

Nanoparticles for Nose-to-Brain Delivery

. Encapsulati
. Polydispers Zeta
] Particle ] ] on
Formulation ] ity Index Potential o Reference
Size (nm) Efficiency
(PDI) (mV)
(%)
FAV-ASPS8 292.06 +2.10 0.36x0.03 -74.73 £ 3.28 55.33£0.41 [718]
FAV-NIO9 167.13+£1.60 0.07x0.01 -27.1x1.24 51.30 £ 0.69 [71[8]

Experimental Protocols
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Protocol 1: Oral Formulation and Administration in Mice

Objective: To prepare and administer Favipiravir orally to mice for efficacy studies.

Materials:

Favipiravir (T-705) powder

o Carboxymethylcellulose (CMC), low viscosity
 Sterile, distilled water

» Mortar and pestle or homogenizer

e Weighing scale

o Magnetic stirrer and stir bar

o Oral gavage needles (20-22 gauge, ball-tipped)
e Syringes (1 ml)

o Appropriate animal model (e.g., BALB/c mice)[9][10][11]
Procedure:

o Preparation of 0.4% CMC Vehicle:

1. Weigh 0.4 g of CMC powder.

2. Slowly add the CMC powder to 100 ml of sterile, distilled water while continuously stirring
with a magnetic stirrer.

3. Continue stirring until the CMC is completely dissolved and the solution is clear. This may
take several hours.

» Preparation of Favipiravir Suspension:
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1. Calculate the required amount of Favipiravir based on the desired dose and the number of
animals. For example, for a 100 mg/kg dose in a 20 g mouse, you will need 2 mg of
Favipiravir per mouse.

2. Weigh the calculated amount of Favipiravir powder.

3. Levigate the Favipiravir powder with a small amount of the 0.4% CMC vehicle in a mortar
to form a smooth paste.

4. Gradually add the remaining volume of the 0.4% CMC vehicle while continuously mixing to
achieve the final desired concentration.

5. Ensure the suspension is homogenous. If necessary, use a homogenizer for a more
uniform suspension.

e Oral Administration:
1. Gently restrain the mouse.

2. Measure the appropriate volume of the Favipiravir suspension into a 1 ml syringe fitted
with an oral gavage needle.

3. Carefully insert the gavage needle into the esophagus and deliver the suspension into the
stomach.

4. Monitor the animal for any signs of distress after administration.

5. For efficacy studies, administration is typically performed twice daily for 5 days.[4]

Protocol 2: Intraperitoneal Injection in Rodents

Objective: To administer Favipiravir via intraperitoneal injection for systemic delivery.
Materials:
o Favipiravir (T-705) powder

e Dimethyl sulfoxide (DMSO)
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 Sterile saline (0.9% NacCl)
e Syringes (1 ml) with 25-27 gauge needles
o Appropriate animal model (e.g., rats, mice)[9][10][11]
Procedure:
» Preparation of Favipiravir Solution:
1. Dissolve Favipiravir powder in a minimal amount of DMSO to create a stock solution.

2. Further dilute the stock solution with sterile saline to the final desired concentration. The
final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

3. Ensure the final solution is clear and free of precipitation.
e Intraperitoneal Administration:
1. Properly restrain the animal to expose the abdomen.[12]

2. The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid
the bladder and the cecum.

3. Lift the skin and insert the needle at a 10-20 degree angle to pass through the skin and
abdominal wall.

4. Slightly retract the plunger to ensure no blood or urine is drawn, indicating incorrect
placement.

5. Inject the calculated volume of the Favipiravir solution into the peritoneal cavity.[12]

6. Withdraw the needle and monitor the animal.

Visualizations
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Caption: Mechanism of action of Favipiravir.
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Caption: General workflow for in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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